1-(4-(Piridin-2-il)piperazin-1-carbonil)imidazolidin-2-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

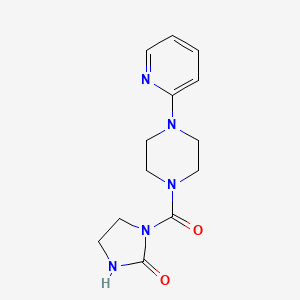

1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one is a complex organic compound that features a unique combination of pyridine, piperazine, and imidazolidinone moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Aplicaciones Científicas De Investigación

1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

Industry: Utilized in the development of new materials and catalysts.

Mecanismo De Acción

Target of Action

The primary target of 1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one interacts with its target, the α2-adrenergic receptor, acting as a potent and selective antagonist . This means it binds to the receptor and blocks its activation by endogenous catecholamines, thereby inhibiting the receptor’s function .

Biochemical Pathways

The α2-adrenergic receptor is part of the G protein-coupled receptor family. When blocked by 1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one, the downstream effects can include an increase in neurotransmitter release, as the normal inhibitory role of the α2-adrenergic receptor on neurotransmitter release is prevented .

Result of Action

The molecular and cellular effects of 1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one’s action would depend on the specific physiological context. Generally, blocking the α2-adrenergic receptor can lead to increased release of neurotransmitters, potentially affecting various neurological and physiological processes .

Análisis Bioquímico

Biochemical Properties

The compound 1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one interacts with various enzymes and proteins. It is known to act as a potent and selective α2-adrenergic receptor antagonist . This means it binds to α2-adrenergic receptors, blocking the action of natural neurotransmitters and affecting the biochemical reactions that occur as a result .

Cellular Effects

The effects of 1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one on cells are complex and multifaceted. It influences cell function by interacting with α2-adrenergic receptors, which play a crucial role in cell signaling pathways . This interaction can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, 1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one exerts its effects by binding to α2-adrenergic receptors . This binding inhibits the action of natural neurotransmitters, leading to changes in cell signaling pathways, enzyme activity, and gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one typically involves the reaction of pyridine derivatives with piperazine and imidazolidinone under controlled conditions. One common method includes the nucleophilic substitution reaction between pyridine and 1,4-dibromobutane in the presence of a base . This is followed by the cyclization of the intermediate product with imidazolidinone under acidic or basic conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and imidazolidinone moieties.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce secondary amines.

Comparación Con Compuestos Similares

1-(2-Pyridinyl)piperazine: Known for its selective α2-adrenoceptor antagonist activity.

4-(Pyridin-2-yl)piperazine: Used as a building block in medicinal chemistry.

Uniqueness: 1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one is unique due to its combined structural features, which confer distinct chemical and biological properties. Its imidazolidinone moiety, in particular, provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.

Actividad Biológica

1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Pyridine ring : Contributes to its interaction with biological targets.

- Piperazine moiety : Enhances solubility and binding affinity.

- Imidazolidinone core : Imparts stability and potential for various modifications.

Biological Activity Overview

1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one exhibits several biological activities, including:

- Antitumor Activity : Demonstrated in studies evaluating its effect on eukaryotic initiation factor 4A3 (eIF4A3), a target in cancer therapy.

- Antimicrobial Properties : Showed effectiveness against specific bacterial strains, indicating potential as an antibacterial agent.

Antitumor Activity

Recent studies highlight the compound's role as an eIF4A3 inhibitor. Notable findings include:

- In vitro Efficacy : Compounds derived from similar structures exhibited significant antitumor effects, with some achieving tumor control (T/C values of 54% and 29%) without severe toxicity .

Table 1: Antitumor Efficacy of Related Compounds

| Compound ID | T/C Value (%) | Toxicity Level |

|---|---|---|

| 1o | 54 | Low |

| 1q | 29 | Moderate |

Antimicrobial Activity

The compound has shown promising results against various bacterial strains:

- Gram-positive Bacteria : Effective against Micrococcus luteus with a minimum inhibitory concentration (MIC90) of 2.0 µM.

- Resistance Profiles : Displayed moderate activity against antibiotic-resistant strains such as MRSA and VRE .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC90 (µM) |

|---|---|

| Micrococcus luteus | 2.0 |

| Staphylococcus aureus (MRSA) | Moderate |

| Enterococcus faecalis (VRE) | Moderate |

The biological activity of 1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one can be attributed to its ability to interact with specific enzymes and receptors:

- eIF4A3 Inhibition : The compound selectively inhibits eIF4A3, disrupting protein synthesis in cancer cells.

- Sterol Biosynthesis Inhibition : Related compounds have been shown to inhibit enzymes involved in sterol biosynthesis in Leishmania parasites, highlighting potential for antiparasitic applications .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

-

In Vivo Studies on Antitumor Effects :

- A study assessed the pharmacokinetics and dynamics of related compounds, confirming their potential as effective antitumor agents while maintaining a favorable safety profile.

- Antimicrobial Screening :

Propiedades

IUPAC Name |

1-(4-pyridin-2-ylpiperazine-1-carbonyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c19-12-15-5-6-18(12)13(20)17-9-7-16(8-10-17)11-3-1-2-4-14-11/h1-4H,5-10H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYADFHXZJVGLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.